molecular formula C8H10N4O2 B8045806 N1,N3-Dihydroxyisophthalimidamide

N1,N3-Dihydroxyisophthalimidamide

Cat. No.: B8045806
M. Wt: 194.19 g/mol
InChI Key: JVXOIYJLJWAUQP-UHFFFAOYSA-N
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Description

N1,N3-Dihydroxyisophthalimidamide is a chemical compound with the molecular formula C8H10N4O2 It is known for its unique structure, which includes two hydroxyl groups attached to an isophthalimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Dihydroxyisophthalimidamide typically involves the reaction of isophthalic acid with hydroxylamine. The process can be summarized in the following steps:

    Formation of Isophthalic Acid Derivative: Isophthalic acid is first converted into an intermediate, such as isophthaloyl chloride, through a reaction with thionyl chloride.

    Reaction with Hydroxylamine: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form this compound.

The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of isophthalic acid and hydroxylamine are handled in industrial reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Dihydroxyisophthalimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isophthalic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

N1,N3-Dihydroxyisophthalimidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1,N3-Dihydroxyisophthalimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Isophthalamidoxime: Similar in structure but lacks the hydroxyl groups.

    Isophthalic Acid: The parent compound from which N1,N3-Dihydroxyisophthalimidamide is derived.

    N1,N3-Dimethylisophthalimidamide: A derivative with methyl groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other isophthalimidamide derivatives and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOIYJLJWAUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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